3'-Chloro-4'-fluoro-2-biphenylaMine
Overview
Description
[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 2-position, a chlorine atom at the 3’-position, and a fluorine atom at the 4’-position on the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluoronitrobenzene, which is then subjected to a reduction reaction to convert the nitro group to an amine group. This reduction can be carried out using hydrogen gas in the presence of a platinum catalyst at elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction reactions can further modify the biphenyl structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a metal catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Nitroso or nitro derivatives of the biphenyl compound.
Reduction Products: Modified biphenyl structures with altered functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- exerts its effects is primarily through its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-amine, 3’-chloro-: Similar structure but lacks the fluorine atom, which can affect its reactivity and interaction with biological targets.
[1,1’-Biphenyl]-2-amine, 4’-fluoro-: Lacks the chlorine atom, which can influence its chemical properties and applications.
Uniqueness: The presence of both chlorine and fluorine atoms in [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- imparts unique electronic and steric properties, making it more versatile in chemical reactions and interactions with biological molecules compared to its analogs.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDQOUVCUSMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469254 | |
Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577954-86-0 | |
Record name | 3'-chloro-4'-fluoro-2-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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